molecular formula C14H16F3NO2 B8810414 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

Cat. No. B8810414
M. Wt: 287.28 g/mol
InChI Key: HHHCJOSLUPRUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C14H16F3NO2 and its molecular weight is 287.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzoic acid

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C14H16F3NO2/c1-9-4-2-3-7-18(9)12-6-5-10(13(19)20)8-11(12)14(15,16)17/h5-6,8-9H,2-4,7H2,1H3,(H,19,20)

InChI Key

HHHCJOSLUPRUEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate obtained in step 2 (6.6 g, 21.9 mmol) in THF (50 mL) and water (5 mL) was added lithium hydroxide (1.84 g, 43.8 mmol). The resulting mixture was stirred at RT for 12 h. Solvents were removed under vacuum and the resulting mass was diluted with water. The aqueous layer was washed with DCM (2×50 mL) and was acidified with conc HCl (pH=4). It was extracted with EtOAc (2×100 mL). The EtOAc layer was washed with brine and dried over sodium sulfate, affording the title compound as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 13.30 (bs, 1H), 8.15-8.19 (m, 2H), 7.67-7.70 (d, 1H), 3.08 (m, 1H), 2.86-2.89 (m, 1H), 2.49-2.50 (m, 1H), 1.89-1.90 (m, 2H), 1.74-1.76 (m, 2H), 1.43-1.46 (m, 1H), 1.40-1.41 (m, 1H), 0.77 (d, 3H). LC/MS (Method A): 288.1 (M+H)+. HPLC (Method B) Rt 3.71 min (Purity: 98.3%).
Name
methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate. Hydrochloride salt (25 g, 74 mmol) in HCl 4M (200 mL) was stirred at 100° C. for 16 hours. After cooling to room temperature, the precipitate was filtered off and dried under vacuum to afford the title compound (18 g, 85%) of as a white solid.
Name
methyl 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzoate. Hydrochloride salt
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile obtained in step 1 (28 g; 104.37 mmol) was dissolved in MeOH (280 mL) to which was added sodium hydroxide (336 mL; 5 M) and the reaction mixture was heated at 100° C. for 7 h. After this time, reaction mixture was cooled to 0° C. and acidified to pH ˜2 with HCl (5N). Product precipitated as a white solid that was filtered, washed with water and dried under vacuum to give the title compound as a white powder (27.50 g; 91%). 1H NMR (DMSO-d6) δ 13.30 (bs, 1H), 8.20-8.14 (m, 2H), 7.68 (d, J=8.2 Hz, 1H), 3.08 (m, 1H), 3.10-3.06 (m, 1H), 2.90-2.86 (m, 1H), 2.59-2.54 (m, 1H), 1.77-1.25 (m, 6H), 0.72 (d, J=6.0 Hz, 3H). HPLC (Method B) Rt 5.37 min (Purity: 99.8%). LC/MS (Method B): 288.2 (M+H)+.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

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